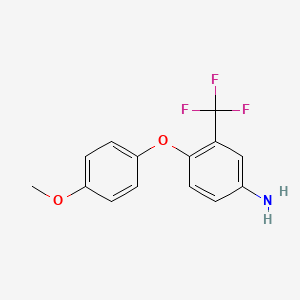

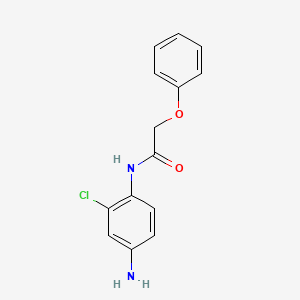

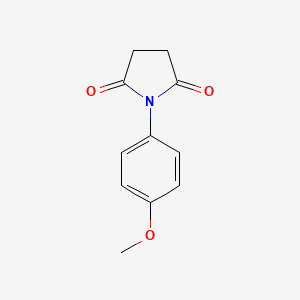

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

Übersicht

Beschreibung

The molecule "N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide" is a compound that is structurally related to various acetamide derivatives which have been the subject of several research studies. These studies have focused on the synthesis, characterization, and analysis of similar molecules, providing insights into their vibrational spectroscopic signatures, molecular structures, and potential pharmacokinetic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate phenol derivatives with chloroacetyl compounds in the presence of solvents and catalysts. For instance, "N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide" was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . The reaction conditions, such as temperature, time, and mole ratio, are optimized to achieve high yields, which in the case of the mentioned compound was about 80% .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often non-planar, with various substituents influencing the overall geometry. For example, the optimized geometry of a similar compound, "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide," shows a non-planar structure between the phenyl and pyrimidine rings . The presence of electronegative atoms like chlorine can lead to differences in geometries and influence intramolecular and intermolecular contacts .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding. Studies have shown that compounds like "N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides" exhibit intra- and intermolecular hydrogen bonds, which can be evidenced by spectroscopic methods and confirmed by X-ray crystallography . The nature of these hydrogen bonds can significantly affect the chemical reactivity and stability of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Vibrational spectroscopy, such as Raman and Fourier transform infrared spectroscopy, is used to characterize these properties. For instance, the vibrational spectral analysis of "N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide" confirmed the presence of stereo-electronic interactions that contribute to the molecule's stability . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are investigated to understand the compound's behavior in biological systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Efficacy

Synthesis of Novel Phenoxyacetamide Derivatives : A study by Rashid et al. (2021) focused on the synthesis of novel phenoxyacetamide derivatives to evaluate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The derivatives showed promising results, highlighting the compound's potential in agricultural applications Rashid et al., 2021.

Synthetic Pathways and Derivative Formation

Formation of 4-Chloro-2-hydroxyacetophenone : Teng Da-wei (2011) reported on the synthesis of 4-choloro-2-hydroxyacetophenone, a derivative of the parent compound, demonstrating the versatility of its chemical structure for further chemical modifications Teng Da-wei, 2011.

Anticonvulsant Activity

Phenoxyacetyl Derivatives of Amines : Research by Pańczyk et al. (2018) explored the synthesis of phenoxyacetamides with varied amide components, including aminoalkanol or amino acid moieties, to screen for potential anticonvulsant activity. This study underscores the therapeutic potential of phenoxyacetamide derivatives in the treatment of epilepsy Pańczyk et al., 2018.

Hydrogen Bond Studies

Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : A study by Romero and Angela Margarita (2008) focused on the synthesis and characterization of hydrogen-bonded structures of similar compounds, providing insights into the molecular interactions that could influence the compound's reactivity and stability Romero & Angela Margarita, 2008.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCLJWSCJZWECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)